molecular formula C7H8 B165957 Cycloheptatriene CAS No. 544-25-2

Cycloheptatriene

Cat. No. B165957
Key on ui cas rn: 544-25-2
M. Wt: 92.14 g/mol
InChI Key: CHVJITGCYZJHLR-UHFFFAOYSA-N
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Patent
US08101800B2

Procedure details

Furan-2,5-dione (5.32 g, 54.26 mmol) was partially dissolved in xylene (100 mL). Cyclohepta-1,3,5-triene (5 g, 54.26 mmol) was added. The reaction was stirred at 144° C. for 5 h. The mixture was allowed to cool to 25° C. and concentrated in vacuo. Purification by flash column chromatography (Teledyne Isco RediSep column; 0 to 20% ethyl acetate in hexanes) afforded the desired products, rac-(1R,2R,6S,7S,8S,10R)-4-Oxatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione (7.46 g, 39.22 mmol, 72%) and rac-(1R,2S,6R,7S,8S,10R)-4-Oxatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione (0.88 g, 4.63 mmol, 8%), as white solids. 1H NMR (400 MHz, CDCl3) δ: exo: 0.27-0.42 (2H, m), 1.11-1.15 (2H, m), 3.25 (2H, t, J=1.6 Hz), 3.46-3.50 (2H, m), 5.89 (2H, dd, J1=4.8 Hz, J2=3.2 Hz); endo: 0.14-0.26 (2H, m), 1.12-1.16 (2H, m), 3.09 (2H, s), 3.40-3.44 (2H, m), 5.94 (2H, dd, J1=4.8 Hz, J2=3.2 Hz). LC-MS (ESI) calcd for C11H10O3 190.20, found exo 191.0; endo 191.3 [M+H+].
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5](=[O:6])[CH:4]=[CH:3][C:2]1=[O:7].[CH:8]1[CH2:14][CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1(C)C(C)=CC=CC=1>[CH:9]12[CH:8]=[CH:14][CH:13]([CH:12]3[CH:10]1[CH2:11]3)[CH:4]1[CH:3]2[C:2](=[O:7])[O:1][C:5]1=[O:6]

Inputs

Step One
Name
Quantity
5.32 g
Type
reactant
Smiles
O1C(C=CC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
144 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 144° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (Teledyne Isco RediSep column; 0 to 20% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C12C3C(OC(C3C(C3CC31)C=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.63 mmol
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 8.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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